Trimethidinium
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Overview
Description
Trimethidinium is a bisquaternary amine ganglion-blocking agent with antihypertensive actions. It is known for its ability to decrease blood pressure in the systemic and pulmonary arteries and the right atrium . This compound is also referred to as camphonium, this compound diiodide, and this compound methosulfate .
Chemical Reactions Analysis
Trimethidinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trimethidinium has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its ganglion-blocking properties.
Medicine: It is used in the treatment of hypertension due to its ability to lower blood pressure.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Trimethidinium exerts its effects by blocking ganglionic transmission, which leads to a decrease in blood pressure. The molecular targets and pathways involved include the inhibition of neurotransmitter release at autonomic ganglia, resulting in reduced sympathetic and parasympathetic activity .
Comparison with Similar Compounds
Trimethidinium is unique among ganglion-blocking agents due to its dual action on both peripheral autonomic ganglia and the central nervous system . Similar compounds include:
Hexamethonium: Another ganglion-blocking agent used for hypertension.
Mecamylamine: A ganglion-blocking agent with similar antihypertensive properties.
Pentolinium: Another bisquaternary amine with ganglion-blocking actions.
This compound stands out due to its specific chemical structure and dual action, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
2624-50-2 |
---|---|
Molecular Formula |
C17H36N2+2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |
InChI |
InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |
InChI Key |
GPUGLFZXYGTLBI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
Canonical SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
2624-50-2 | |
Related CAS |
58594-48-2 (di-I salt) |
Synonyms |
camphonium trimethidinium trimethidinium diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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